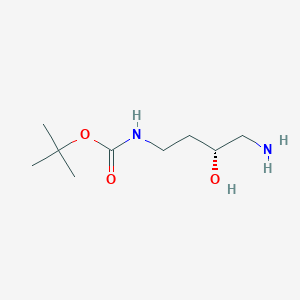
(R)-tert-Butyl (4-amino-3-hydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, ®-(9CI) is a chemical compound with the molecular formula C10H22N2O3 It is a derivative of carbamic acid and is characterized by the presence of an amino group, a hydroxy group, and a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable amino alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield a primary amine .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-(3-amino-2-hydroxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (4-amino-3-hydroxy-2-methylbutan-2-yl)carbamate
- (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl carbamic acid 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of both an amino and a hydroxy group on the butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
143565-81-5 |
|---|---|
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
InChI-Schlüssel |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
Synonyme |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















